Cas no 1495658-48-4 (2-(ethylsulfanyl)ethanethioamide)

2-(ethylsulfanyl)ethanethioamide is a versatile organic compound with notable reactivity. It exhibits a high degree of functional group compatibility, making it ideal for synthesizing complex organic molecules. The presence of the thioamide group facilitates various condensation reactions, while the ethylsulfanyl substituent enhances solubility and stability. This compound is suitable for pharmaceutical and agrochemical applications due to its potential for forming bioactive compounds.
2-(ethylsulfanyl)ethanethioamide structure
1495658-48-4 structure
Product name:2-(ethylsulfanyl)ethanethioamide
CAS No:1495658-48-4
MF:C4H9NS2
Molecular Weight:135.250958204269
CID:6585055
PubChem ID:65130877

2-(ethylsulfanyl)ethanethioamide 化学的及び物理的性質

名前と識別子

    • 2-(ethylsulfanyl)ethanethioamide
    • Ethanethioamide, 2-(ethylthio)-
    • 2-(Ethylthio)ethanethioamide
    • 1495658-48-4
    • CS-0355853
    • AKOS014464111
    • EN300-1849412
    • インチ: 1S/C4H9NS2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6)
    • InChIKey: HHIWSYCPKTVLIU-UHFFFAOYSA-N
    • SMILES: C(N)(=S)CSCC

計算された属性

  • 精确分子量: 135.01764164g/mol
  • 同位素质量: 135.01764164g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 62.7
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 83.4Ų

じっけんとくせい

  • 密度みつど: 1.154±0.06 g/cm3(Predicted)
  • Boiling Point: 223.6±42.0 °C(Predicted)
  • 酸度系数(pKa): 12.74±0.29(Predicted)

2-(ethylsulfanyl)ethanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1849412-2.5g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
2.5g
$2240.0 2023-06-02
Enamine
EN300-1849412-1.0g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
1g
$1142.0 2023-06-02
Enamine
EN300-1849412-10.0g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
10g
$4914.0 2023-06-02
Enamine
EN300-1849412-0.5g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
0.5g
$1097.0 2023-06-02
Enamine
EN300-1849412-0.05g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
0.05g
$959.0 2023-06-02
Enamine
EN300-1849412-0.1g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
0.1g
$1005.0 2023-06-02
Enamine
EN300-1849412-1g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
1g
$0.0 2023-09-19
Enamine
EN300-1849412-0.25g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
0.25g
$1051.0 2023-06-02
Enamine
EN300-1849412-5.0g
2-(ethylsulfanyl)ethanethioamide
1495658-48-4
5g
$3313.0 2023-06-02

2-(ethylsulfanyl)ethanethioamide 関連文献

2-(ethylsulfanyl)ethanethioamideに関する追加情報

Professional Introduction to 2-(ethylsulfanyl)ethanethioamide (CAS No. 1495658-48-4)

2-(ethylsulfanyl)ethanethioamide, with the chemical formula C₄H₁₁NS, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1495658-48-4, represents a versatile building block in the development of novel therapeutic agents. Its molecular structure, featuring an ethylsulfanyl group attached to an ethanethioamide moiety, makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The ethylsulfanyl group introduces a sulfur atom into the molecule, which can participate in various chemical reactions and interactions, including hydrogen bonding and metal coordination. This feature is particularly valuable in the design of bioactive molecules, as sulfur-containing compounds often exhibit enhanced binding affinity to biological targets. The ethanethioamide moiety, on the other hand, provides a rigid scaffold that can be modified to optimize pharmacokinetic properties and target specificity.

In recent years, there has been a growing interest in sulfur-containing heterocycles due to their diverse biological activities. Studies have shown that compounds incorporating sulfur atoms can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-(ethylsulfanyl)ethanethioamide is no exception and has been investigated for its potential applications in these areas. For instance, researchers have explored its derivatives as inhibitors of specific enzymes involved in cancer cell proliferation and metabolism.

One of the most compelling aspects of 2-(ethylsulfanyl)ethanethioamide is its synthetic accessibility. The compound can be readily synthesized through various methods, including the reaction of ethyl thiol with ethanoyl chloride followed by amidation. This ease of preparation allows for rapid screening of its derivatives and facilitates the development of more complex molecular architectures. Additionally, the presence of both electrophilic and nucleophilic centers in its structure enables a wide range of functionalization strategies, making it a valuable tool for medicinal chemists.

The pharmacological profile of 2-(ethylsulfanyl)ethanethioamide has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits moderate activity against certain bacterial strains, possibly due to its ability to disrupt bacterial cell wall synthesis. Furthermore, its derivatives have shown promise in preclinical models of inflammation and cancer, indicating potential therapeutic applications. These findings have prompted further investigation into the structure-activity relationships (SAR) of this class of compounds.

The use of computational methods has also played a crucial role in understanding the behavior of 2-(ethylsulfanyl)ethanethioamide. Molecular docking simulations have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These simulations have helped identify key structural features responsible for its bioactivity and have guided the design of more potent derivatives. Additionally, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are essential for understanding its reactivity and mechanism of action.

In conclusion, 2-(ethylsulfanyl)ethanethioamide (CAS No. 1495658-48-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. With ongoing studies exploring its pharmacological properties and synthetic applications, this compound continues to be a subject of interest among researchers in the field of medicinal chemistry.

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